[(1-Phenylethyl)selanyl]benzene
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Overview
Description
[(1-Phenylethyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)selanyl]benzene typically involves the reaction of phenylethyl halides with sodium selenide or potassium selenocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
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Reaction with Sodium Selenide
Reactants: Phenylethyl bromide, sodium selenide
Conditions: Inert atmosphere, solvent (e.g., ethanol), reflux
Products: this compound, sodium bromide
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Reaction with Potassium Selenocyanate
Reactants: Phenylethyl chloride, potassium selenocyanate
Conditions: Inert atmosphere, solvent (e.g., acetone), reflux
Products: this compound, potassium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)selanyl]benzene undergoes various chemical reactions, including:
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Oxidation
Reagents: Hydrogen peroxide, nitric acid
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized selenium compounds (e.g., selenoxides)
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvent (e.g., tetrahydrofuran), inert atmosphere
Products: Reduced selenium compounds (e.g., selenides)
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Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: Organic solvent, room temperature or reflux
Products: Substituted benzene derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can produce selenides.
Scientific Research Applications
[(1-Phenylethyl)selanyl]benzene has several scientific research applications:
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Chemistry
- Used as a reagent in organic synthesis for the introduction of selenium into organic molecules.
- Acts as a precursor for the synthesis of other organoselenium compounds.
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Biology
- Investigated for its potential antioxidant properties due to the presence of selenium.
- Studied for its role in enzyme inhibition and modulation of biological pathways.
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Medicine
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Evaluated for its ability to modulate oxidative stress and protect against cellular damage.
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Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)selanyl]benzene involves its interaction with biological molecules and pathways. Selenium, as a key component, can participate in redox reactions, modulate enzyme activity, and influence cellular signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular responses.
Comparison with Similar Compounds
[(1-Phenylethyl)selanyl]benzene can be compared with other organoselenium compounds, such as:
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Selenocysteine
- A naturally occurring amino acid with selenium incorporated into its structure.
- Plays a critical role in the function of selenoproteins involved in antioxidant defense and redox regulation.
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Ebselen
- A synthetic organoselenium compound with potent antioxidant and anti-inflammatory properties.
- Used in clinical research for its potential therapeutic applications.
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Selenomethionine
- A selenium-containing amino acid used as a dietary supplement and in research studies.
- Known for its role in protein synthesis and antioxidant defense.
This compound is unique due to its specific structural features and the presence of both phenylethyl and benzene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39192-26-2 |
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Molecular Formula |
C14H14Se |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-phenylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ZCRATCBAGPGPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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